Cas no 148254-61-9 (Benzenemethanol, 3-bromo-4,5-dimethyl-)

Benzenemethanol, 3-bromo-4,5-dimethyl-, is a brominated aromatic alcohol with a molecular formula of C9H11BrO. This compound features a benzene ring substituted with a hydroxyl group, a bromine atom at the 3-position, and methyl groups at the 4- and 5-positions, imparting distinct reactivity and steric properties. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic frameworks or serving as a precursor in pharmaceutical and agrochemical applications. The presence of both bromine and hydroxyl groups allows for versatile functionalization, enabling selective modifications under controlled conditions. The compound’s stability and defined substitution pattern enhance its utility in precision chemical transformations.
Benzenemethanol, 3-bromo-4,5-dimethyl- structure
148254-61-9 structure
商品名:Benzenemethanol, 3-bromo-4,5-dimethyl-
CAS番号:148254-61-9
MF:C9H11OBr
メガワット:215.087
CID:3777455
PubChem ID:53870415

Benzenemethanol, 3-bromo-4,5-dimethyl- 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, 3-bromo-4,5-dimethyl-
    • (3-bromo-4,5-dimethylphenyl)methanol
    • SCHEMBL9369186
    • 148254-61-9
    • インチ: InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-4,11H,5H2,1-2H3
    • InChIKey: HCSPJPKCADDDEW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 213.99933Da
  • どういたいしつりょう: 213.99933Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Benzenemethanol, 3-bromo-4,5-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1328842-1g
(3-Bromo-4,5-dimethylphenyl)methanol
148254-61-9 97%
1g
$960.0 2024-08-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01293389-1g
(3-Bromo-4,5-dimethylphenyl)methanol
148254-61-9 97%
1g
¥6755.0 2023-02-23

Benzenemethanol, 3-bromo-4,5-dimethyl- 関連文献

Benzenemethanol, 3-bromo-4,5-dimethyl-に関する追加情報

Benzenemethanol, 3-bromo-4,5-dimethyl- (CAS No. 148254-61-9): A Comprehensive Overview in Modern Chemical Research

Benzenemethanol, 3-bromo-4,5-dimethyl-, identified by its Chemical Abstracts Service number (CAS No. 148254-61-9), is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its brominated and dimethyl-substituted benzene ring coupled with a methanol side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The structural uniqueness of Benzenemethanol, 3-bromo-4,5-dimethyl- lies in its aromatic core, which is modified by bromine atoms at the 3-position and methyl groups at the 4- and 5-positions. This specific arrangement not only imparts unique electronic properties but also makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the hydroxymethyl group (−CH₂OH) further enhances its reactivity, enabling various functionalization strategies that are crucial in medicinal chemistry.

In recent years, the compound has been explored for its potential in the development of novel pharmaceuticals. Its brominated aromatic system is particularly interesting because bromine substituents are often employed in medicinal chemistry due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive molecules.

One of the most compelling aspects of Benzenemethanol, 3-bromo-4,5-dimethyl- is its utility as a building block for more intricate scaffolds. Researchers have leveraged this compound to develop new analogs with enhanced pharmacological properties. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, given the importance of kinases in various disease pathways. The methanol side chain provides a handle for further derivatization, allowing chemists to introduce additional functional groups that can modulate binding affinity and selectivity.

The synthesis of Benzenemethanol, 3-bromo-4,5-dimethyl- itself is a testament to the advances in synthetic methodologies. Modern approaches often involve multi-step sequences that highlight the power of transition metal catalysis and orthogonal functional group transformations. The synthesis typically begins with the bromination of a suitable precursor followed by selective methylation at the desired positions. The final step often involves the introduction of the hydroxymethyl group through reduction or nucleophilic addition reactions.

The role of computational chemistry in understanding and optimizing the properties of Benzenemethanol, 3-bromo-4,5-dimethyl- cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, optimize reaction conditions, and even design novel derivatives with improved characteristics. These computational tools are particularly valuable when experimental access is limited or when screening large libraries of compounds is necessary.

In conclusion, Benzenemethanol, 3-bromo-4,5-dimethyl- (CAS No. 148254-61-9) represents a fascinating compound with broad applications in chemical research and pharmaceutical development. Its unique structural features make it an invaluable intermediate for constructing complex molecules, while its reactivity allows for diverse functionalization strategies. As research continues to evolve, this compound is likely to play an even greater role in discovering new therapeutic agents and advancing our understanding of molecular interactions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:148254-61-9)Benzenemethanol, 3-bromo-4,5-dimethyl-
A935101
清らかである:99%
はかる:1g
価格 ($):864.0